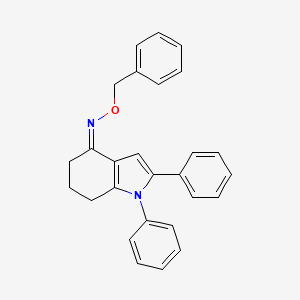
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate, also known as CNB-001, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of coumarin derivatives and has shown promising results in various preclinical studies.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopy
Research on similar compounds, such as 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, demonstrates the utility of these chemicals in understanding molecular structure and spectroscopy. Studies have focused on the synthesis, IR and single-crystal X-ray diffraction studies, FT-IR spectrum analysis, vibrational wavenumbers, first hyperpolarizability, infrared intensities, geometrical parameters, and charge transfer within the molecules. These investigations provide insights into the stability of molecules arising from hyper-conjugative interaction and charge delocalization, analyzed using NBO analysis, and the determination of electronic properties through HOMO and LUMO analysis (Kumar et al., 2014).
Photophysical and Photochemical Properties
Research on related compounds, such as 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes, involves DFT and TD-DFT/PCM calculations to determine molecular structure, spectroscopic characterization, NLO and NBO analyses. These studies aim to understand the photophysical and photochemical properties, offering potential applications in materials science and photonic technologies (Wazzan et al., 2016).
Advanced Oxidation Processes
The compound's related chemical family has been explored for their role in advanced oxidation processes (AOPs) for environmental remediation. For instance, studies on the degradation of 4-chlorophenol in wastewater using organic oxidants highlight the potential of certain chemical constituents in facilitating the breakdown of toxic pollutants, demonstrating significant removal and mineralization efficiencies (Sharma et al., 2010).
Synthetic Applications
The synthesis of tetrahydrobenzo[α]xanthen-11-ones using sodium acetate showcases the compound's utility in facilitating efficient, straightforward, and rapid synthetic routes for producing molecules with potential antimicrobial activity. This highlights its role in the development of new pharmaceuticals and antimicrobial agents (Mane et al., 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate involves the condensation of 3-nitrobenzoic acid with 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-ol in the presence of a coupling agent such as DCC or EDC. The resulting intermediate is then esterified with benzyl alcohol to form the final product.", "Starting Materials": ["3-nitrobenzoic acid", "3-(4-chlorophenyl)-4-oxo-4H-chromen-7-ol", "DCC or EDC", "benzyl alcohol"], "Reaction": ["Step 1: Condensation of 3-nitrobenzoic acid with 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-ol in the presence of a coupling agent such as DCC or EDC to form the intermediate", "Step 2: Esterification of the intermediate with benzyl alcohol in the presence of a catalyst such as DMAP or TEA to form the final product"] } | |
CAS-Nummer |
618391-11-0 |
Produktname |
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate |
Molekularformel |
C22H12ClNO6 |
Molekulargewicht |
421.79 |
IUPAC-Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] 3-nitrobenzoate |
InChI |
InChI=1S/C22H12ClNO6/c23-15-6-4-13(5-7-15)19-12-29-20-11-17(8-9-18(20)21(19)25)30-22(26)14-2-1-3-16(10-14)24(27)28/h1-12H |
InChI-Schlüssel |
LYSHSDHQWIBIAO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




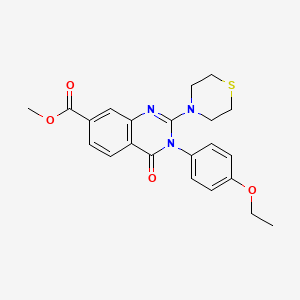
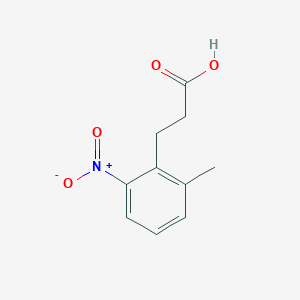
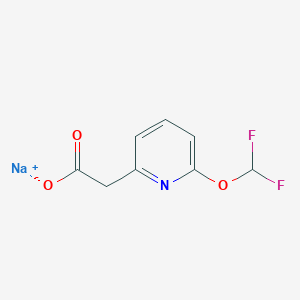
![N-(4-fluorobenzyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2399319.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2399321.png)
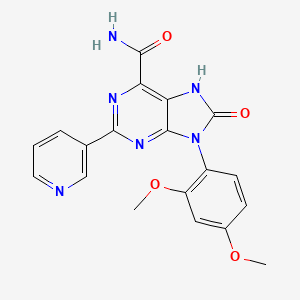
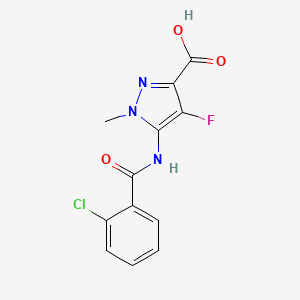
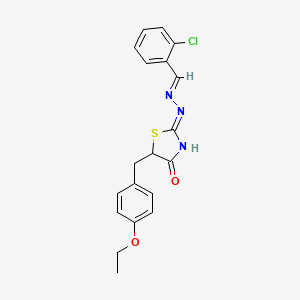
![1-Adamantyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2399327.png)
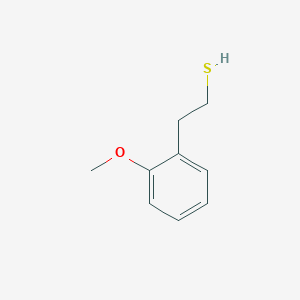
![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2399331.png)

